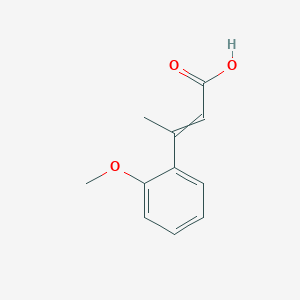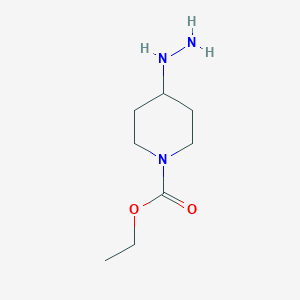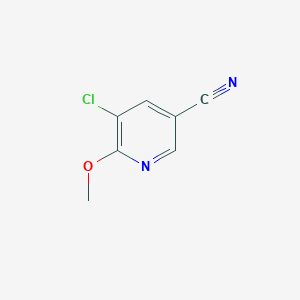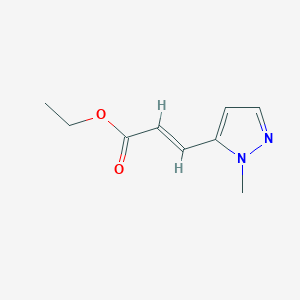
2-Hydroxypentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypentanamide is an organic compound with the molecular formula C5H11NO2. It is a type of amide, specifically a hydroxylated derivative of pentanamide. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxypentanamide can be synthesized through several methods. One common approach involves the direct amidation of esters with sodium amidoboranes (NaNHRBH3) at room temperature without using catalysts . This method is rapid, chemoselective, and features quantitative conversion.
Industrial Production Methods: Industrial production of this compound often involves the reaction of γ-valerolactone with phenethylamine under controlled conditions . This process is efficient and yields high purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxypentanamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxypentanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers, pesticides, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-Hydroxypentanamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its hydroxyl group allows it to participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- 5-Hydroxypentanamide
- N-phenethyl-4-hydroxypentanamide
- N-(4-hydroxy-3-methoxybenzyl)-4-hydroxypentanamide
Comparison: 2-Hydroxypentanamide is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties compared to other similar compounds. For instance, 5-Hydroxypentanamide has the hydroxyl group on a different carbon, leading to variations in reactivity and applications .
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
2-hydroxypentanamide |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(7)5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) |
Clave InChI |
DPSHJKZKKFYEHL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B11723264.png)
![3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11723271.png)



![7-bromo-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B11723303.png)

![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)
![(3R)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B11723322.png)
